N-[3-(2-quinoxalinyl)phenyl]-2-furamide
Overview
Description
N-[3-(2-quinoxalinyl)phenyl]-2-furamide is a chemical compound known for its unique structure, which includes a quinoxaline ring attached to a phenyl group and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-furamide typically involves the reaction of 2-quinoxalinecarboxylic acid with 3-aminophenylfuran-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-quinoxalinyl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the quinoxaline or phenyl ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline or phenyl derivatives.
Scientific Research Applications
N-[3-(2-quinoxalinyl)phenyl]-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to the inhibition of cellular processes in microorganisms or cancer cells. The furan ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
N-[3-(2-quinoxalinyl)phenyl]-2-furamide can be compared with other similar compounds such as:
Quinoxaline derivatives: These compounds share the quinoxaline ring structure and exhibit similar biological activities.
Phenylfuran derivatives: These compounds contain the phenyl and furan rings and may have comparable chemical properties.
The uniqueness of this compound lies in its combined structure, which may result in enhanced or synergistic effects compared to its individual components.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBOTUFBKWFGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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